2-Chloro-2-methyloxolane
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Overview
Description
2-Chloro-2-methyloxolane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of a chlorine atom attached to the second carbon of a five-membered oxolane ring, which also contains a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2-methyloxolane can be synthesized through several methods. One common approach involves the reaction of 2-methyloxolane with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chlorination, separation, and purification to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-methyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.
Major Products Formed
Substitution: Formation of alcohols or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-Chloro-2-methyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-methyloxolane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as a substrate for nucleophilic substitution or elimination.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylpropane: Similar in structure but lacks the oxolane ring.
2-Chloro-2-methylbutane: Contains a longer carbon chain.
2-Chloro-2-methylpentane: Even longer carbon chain with similar reactivity.
Uniqueness
2-Chloro-2-methyloxolane is unique due to the presence of the oxolane ring, which imparts different chemical properties compared to its linear counterparts
Properties
CAS No. |
88222-70-2 |
---|---|
Molecular Formula |
C5H9ClO |
Molecular Weight |
120.58 g/mol |
IUPAC Name |
2-chloro-2-methyloxolane |
InChI |
InChI=1S/C5H9ClO/c1-5(6)3-2-4-7-5/h2-4H2,1H3 |
InChI Key |
KCBHTXISRKQSOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCO1)Cl |
Origin of Product |
United States |
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